molecular formula C8HCl4F3N2 B1199689 4,5,6,7-Tetrachloro-2-trifluoromethylbenzimidazole CAS No. 2338-29-6

4,5,6,7-Tetrachloro-2-trifluoromethylbenzimidazole

Cat. No. B1199689
CAS RN: 2338-29-6
M. Wt: 323.9 g/mol
InChI Key: QLKDMIUEWFNEPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5,6,7-Tetrachloro-2-trifluoromethylbenzimidazole (TTFB) is a halogenated benzimidazole derivative . It is an organochlorine compound with the molecular formula C8HCl4F3N2 . The compound has a molar mass of 323.91 g/mol .


Molecular Structure Analysis

The molecular structure of TTFB can be represented by the SMILES notation: FC(F)(F)c1nc2c(Cl)c(Cl)c(Cl)c(Cl)c2[nH]1 . This notation indicates the presence of fluorine, chlorine, and nitrogen atoms in the benzimidazole ring structure.


Physical And Chemical Properties Analysis

TTFB has a density of 1.7319 (estimate) and a boiling point of 98.5°C (rough estimate) . Its molecular weight is 323.914 .

Scientific Research Applications

  • Uncoupling of Respiratory-Chain Phosphorylation : The compound is known to uncouple respiratory-chain phosphorylation in mitochondria, leading to a significant increase in the respiration rate. This action is similar to that of 2,4-dinitrophenol, suggesting potential applications in bioenergetics and mitochondrial research (Beechey, 1966).

  • Structure-Reactivity Relationship in Benzimidazoles : A study on the weak interaction patterns in tetrahalogeno-1H-benzimidazoles, including 4,5,6,7-tetrachloro-1H-benzimidazole, provided insights into the structure-reactivity relationships. This research is significant for understanding the chemical and biological activity of these compounds (Latosinska et al., 2014).

  • Antitumor Properties : In the context of antitumor research, related imidazotetrazines have been synthesized and studied for their curative activity against certain types of leukemia. This indicates potential antitumor applications for similar compounds (Stevens et al., 1984).

  • Inhibition of Protein Kinase CK2 : Some studies have shown that certain benzimidazoles, including 4,5,6,7-tetrabromobenzimidazole, act as inhibitors of protein kinase CK2. This suggests potential applications in the development of new therapeutic agents (Zień et al., 2003).

  • Agricultural Applications : In agriculture, benzimidazoles like Carbendazim (a methyl derivative) have been used in nanoparticle formulations for sustained release in crop protection, indicating potential agricultural applications for related compounds (Campos et al., 2015).

  • Antimicrobial Activity : Some novel thiophene derivatives, including those with benzimidazole components, have demonstrated potential antimicrobial activities. This research can be relevant for the development of new antibiotics and antimicrobial agents (Mabkhot et al., 2016).

Mechanism of Action

TTFB acts as an uncoupling agent . It has been studied for its ability to transport protons across phospholipid bilayer membranes . The rate-limiting step for proton translocation is the back diffusion of the neutral, HA, form of the weak acid .

Safety and Hazards

The lethal dose or concentration (LD50) of TTFB is 23 mg/kg in mice when administered intraperitoneally . Further safety and hazard information was not available in the search results.

properties

IUPAC Name

4,5,6,7-tetrachloro-2-(trifluoromethyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8HCl4F3N2/c9-1-2(10)4(12)6-5(3(1)11)16-7(17-6)8(13,14)15/h(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLKDMIUEWFNEPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)N=C(N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8HCl4F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30177936
Record name 4,5,6,7-Tetrachloro-2-trifluoromethylbenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30177936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,6,7-Tetrachloro-2-trifluoromethylbenzimidazole

CAS RN

2338-29-6
Record name 4,5,6,7-Tetrachloro-2-(trifluoromethyl)-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2338-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5,6,7-Tetrachloro-2-trifluoromethylbenzimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002338296
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5,6,7-Tetrachloro-2-trifluoromethylbenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30177936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5,6,7-Tetrachloro-2-trifluoromethylbenzimidazole
Reactant of Route 2
Reactant of Route 2
4,5,6,7-Tetrachloro-2-trifluoromethylbenzimidazole
Reactant of Route 3
Reactant of Route 3
4,5,6,7-Tetrachloro-2-trifluoromethylbenzimidazole
Reactant of Route 4
4,5,6,7-Tetrachloro-2-trifluoromethylbenzimidazole
Reactant of Route 5
4,5,6,7-Tetrachloro-2-trifluoromethylbenzimidazole
Reactant of Route 6
4,5,6,7-Tetrachloro-2-trifluoromethylbenzimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.